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molecular formula C11H8N2O B8278518 2-(1H-indol-5-yl)oxazole

2-(1H-indol-5-yl)oxazole

Cat. No. B8278518
M. Wt: 184.19 g/mol
InChI Key: USJXXYUGZNZTAB-UHFFFAOYSA-N
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Patent
US09000175B2

Procedure details

To a stirred solution oxazole (0.1 g, 1.45 mmol) in anhydrous THF (3 mL), n-BuLi (1.6 mL, 1.6 mmol) was added at −78° C. and stirred for 30 minutes. The reaction mixture was brought to 0° C., ZnCl2.Et2O (4.35 mL, 4.35 mmol) was added and stirred for 1 h. 5-iodo-1H-indole (0.352 g, 1.45 mmol) and (Ph3P)PdCl2 (0.050 g, 0.072 mmol) were added and stirred at 80° C. for 1 h. The reaction mixture was quenched with water and the mixture was extracted with ethyl acetate. The organic layer was concentrated in vacuo and the residue was purified by flash column chromatography to give 2-(1H-indol-5-yl)oxazole (0.060 g, 22%); MS: 185.0 (M+1).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.35 mL
Type
reactant
Reaction Step Two
Quantity
0.352 g
Type
reactant
Reaction Step Three
[Compound]
Name
(Ph3P)PdCl2
Quantity
0.05 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Li]CCCC.CCOCC.I[C:17]1[CH:18]=[C:19]2[C:23](=[CH:24][CH:25]=1)[NH:22][CH:21]=[CH:20]2>C1COCC1.[Cl-].[Cl-].[Zn+2]>[NH:22]1[C:23]2[C:19](=[CH:18][C:17]([C:2]3[O:1][CH:5]=[CH:4][N:3]=3)=[CH:25][CH:24]=2)[CH:20]=[CH:21]1 |f:5.6.7|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
O1C=NC=C1
Name
Quantity
1.6 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.35 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0.352 g
Type
reactant
Smiles
IC=1C=C2C=CNC2=CC1
Name
(Ph3P)PdCl2
Quantity
0.05 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at 80° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)C=1OC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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